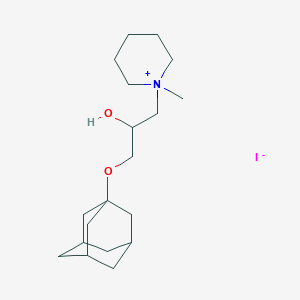

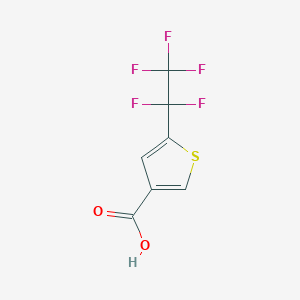

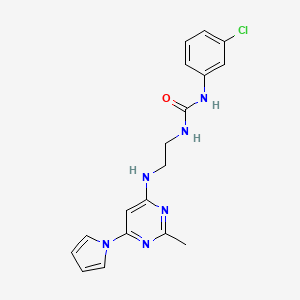

![molecular formula C15H14N2O2 B2786136 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103249-11-2](/img/structure/B2786136.png)

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” is a chemical compound with the molecular formula C15H14N2O2 . It is one of the rare classes of benzoxazepine derivatives .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, including “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed to access a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 254.284 Da, and the monoisotopic mass is 254.105530 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazepine derivatives are complex and involve several steps. One of the key steps is the reaction of 2-aminophenols with alkynones, which forms an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” are largely determined by its molecular structure. The molecule has a molecular weight of 254.28386 .Applications De Recherche Scientifique

Antidepressant Properties

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone exhibits antidepressant potential. Researchers have investigated its effects on neurotransmitter systems, such as serotonin and norepinephrine, which play crucial roles in mood regulation. By modulating these pathways, this compound may offer therapeutic benefits for depression and related disorders .

Analgesic Effects

Studies suggest that 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone possesses analgesic properties. It may act on pain receptors or alter pain perception pathways, making it a candidate for pain management .

Calcium Channel Antagonism

Calcium channels play essential roles in cellular processes. Compounds like 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone can modulate calcium channel activity, potentially impacting cardiovascular health, neuronal function, and muscle contraction .

Histamine H4 Receptor Agonism

The histamine H4 receptor is involved in immune responses and inflammation. 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone may interact with this receptor, making it relevant for allergic reactions, autoimmune diseases, and other immune-related conditions .

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibition

Researchers have explored the inhibitory effects of 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone on HIV-1 reverse transcriptase. This enzyme is crucial for viral replication, and compounds targeting it are potential antiretroviral agents .

Lachrymatory Agent

Interestingly, this compound has been identified as a lachrymatory agent, meaning it induces tearing and eye irritation. While not a therapeutic application, it highlights its unique properties .

Mécanisme D'action

Target of Action

Similar dibenzo[b,f][1,4]oxazepine (dbo) derivatives have been found to interact with various targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , a non-nucleoside HIV-1 reverse transcriptase inhibitor , and a lachrymatory agent .

Mode of Action

It’s known that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Biochemical Pathways

Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Orientations Futures

The future directions in the research of benzoxazepine derivatives, including “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone”, could involve the development of new synthetic protocols to construct these compounds . Additionally, further studies could be conducted to explore their pharmacological activities and potential applications .

Propriétés

IUPAC Name |

1-(8-amino-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)17-9-11-8-12(16)6-7-14(11)19-15-5-3-2-4-13(15)17/h2-8H,9,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWMYYXZFMNRCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)N)OC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

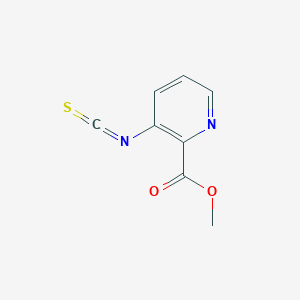

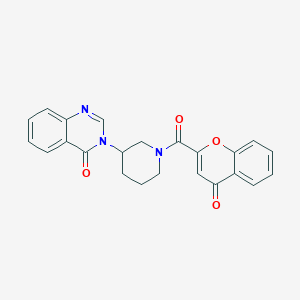

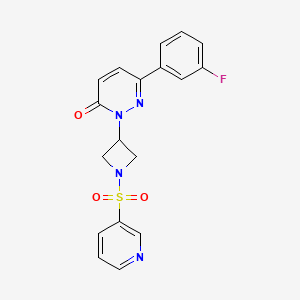

![Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2786055.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate](/img/structure/B2786059.png)

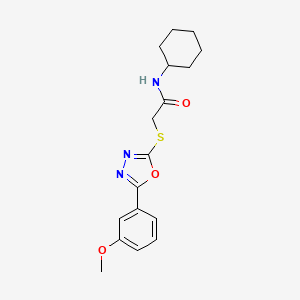

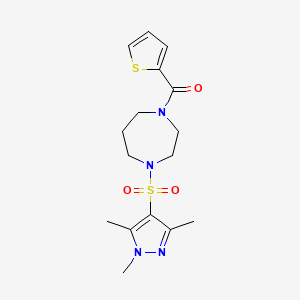

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)

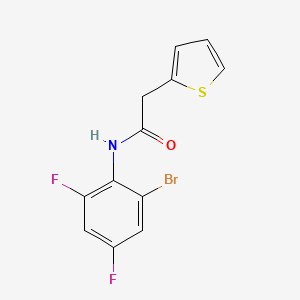

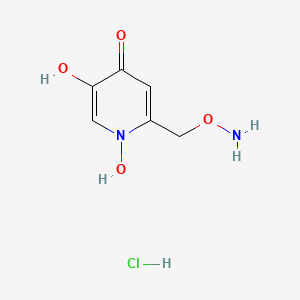

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786073.png)